Product packaging for 5-Iodo-2-furaldehyde(Cat. No.:CAS No. 2689-65-8)

5-Iodo-2-furaldehyde

Cat. No.: B1300138
CAS No.: 2689-65-8
M. Wt: 221.98 g/mol
InChI Key: QPGPCPKDVSPJAY-UHFFFAOYSA-N
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Description

Significance of Furanic Scaffolds in Modern Organic Chemistry

Furan (B31954) derivatives, including 5-Iodo-2-furaldehyde, are a class of heterocyclic compounds that hold a prominent position in organic chemistry. academie-sciences.frresearchgate.netbenthamscience.com Their inherent structural features make them valuable intermediates in the synthesis of a wide array of organic molecules. academie-sciences.fr The furan ring system is a key component in numerous natural products and medicinally important compounds, underscoring its biological relevance. academie-sciences.frutripoli.edu.ly

The versatility of the furan scaffold lies in its ability to undergo various chemical transformations, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. researchgate.netresearcher.life This adaptability has led to their use in the development of new pharmaceuticals, agrochemicals, and materials. utripoli.edu.lychemimpex.com The combination of a furan ring with other heterocyclic moieties, for instance, is a strategy employed to enhance the biological activity of resulting molecules. researcher.life

Historical Context and Evolution of Halogenated Furaldehyde Research

The study of furan and its derivatives dates back to the 18th century. utripoli.edu.ly The initial focus of furan chemistry was largely on furfural (B47365), a key industrial chemical derived from biomass. csic.esgoogle.com Research into halogenated derivatives of furan began to gain traction in the early 20th century, with early work establishing fundamental methods for their synthesis. acs.org

The development of modern catalytic methods, particularly palladium-catalyzed cross-coupling reactions, has significantly expanded the synthetic utility of halogenated furaldehydes. acs.orgresearchgate.net These advancements have enabled more efficient and selective ways to form new carbon-carbon and carbon-heteroatom bonds, making compounds like this compound valuable precursors for a range of complex molecules. researchgate.netresearchgate.net The use of biphasic systems and in-situ extraction techniques has also improved the efficiency of producing halogenated furanics from biomass-derived sugars. acs.org

Overview of Advanced Research Themes for this compound

Current research on this compound is focused on leveraging its unique chemical properties for various applications. The presence of both an aldehyde group and an iodine atom on the furan ring makes it a bifunctional molecule with significant synthetic potential. chemimpex.comchembk.com

Key research areas include:

Cross-Coupling Reactions: The iodine atom serves as an excellent leaving group in a variety of cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. acs.orgresearchgate.net This allows for the introduction of a wide range of substituents at the 5-position of the furan ring, leading to the synthesis of diverse 5-aryl-2-furaldehydes and other derivatives. researchgate.netresearchgate.net

Medicinal Chemistry: Furan-containing compounds have shown a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. utripoli.edu.lyontosight.ai Researchers are exploring the use of this compound as a starting material for the synthesis of novel drug candidates. chemimpex.comontosight.ai

Materials Science: The reactivity of this compound makes it a valuable monomer or intermediate in the synthesis of new polymers and functional materials. chemimpex.comacmec.com.cn Its ability to participate in various polymerization and modification reactions is a key area of investigation. chemimpex.com

Analytical Chemistry: The reaction of this compound with primary amines has been utilized for the quantification of amino groups on surfaces, demonstrating its utility as a derivatization agent in surface analysis. researchgate.net

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₃IO₂ chembk.comacmec.com.cnthermofisher.comthermofisher.com
Molecular Weight 221.98 g/mol acmec.com.cnthermofisher.comthermofisher.comnih.gov
Appearance Yellow to orange solid/crystals chembk.comthermofisher.com
Melting Point Approximately 125-128 °C chembk.com
Solubility Soluble in organic solvents like ethanol, dichloromethane, and ether; less soluble in water. chembk.com
IUPAC Name 5-iodofuran-2-carbaldehyde thermofisher.comthermofisher.com

Synthetic Routes to 5-Aryl-2-furaldehydes using Halogenated Precursors

Reaction TypeHalogenated FuraldehydeReagentCatalystYieldReference
Photochemical Arylation5-Iodofuran-2-carbaldehydeBenzene (B151609)-91% researchgate.net
Photochemical Arylation5-Bromofuran-2-carbaldehydeBenzene-64% researchgate.net
Suzuki-Miyaura Coupling5-Bromofuran-2-carbaldehydePhenylboronic acidPd(OAc)₂ / Tetrabutylammonium bromide74% researchgate.net
Suzuki-Miyaura Coupling5-Iodofuran-2-carbaldehydePhenylboronic acidMembrane-installed microchannel device99% researchgate.netresearchgate.net
Ullmann Condensation5-Iodofurfural-Copper powder14% ajol.info

Direct Halogenation Approaches to this compound

Direct iodination of the furan ring in 2-furaldehyde (furfural) presents a straightforward route to this compound. However, the direct reaction with molecular iodine (I₂) is often slow and reversible. This is due to the formation of hydrogen iodide (HI) as a byproduct, which is a strong reducing agent and can reduce the iodo-substituted product back to the starting material. quora.com

To overcome this equilibrium limitation, direct iodination methods typically require the presence of an oxidizing agent. These agents oxidize the generated HI back to I₂, thus driving the reaction to completion. Common oxidizing systems used for the iodination of aromatic compounds include iodine in combination with iodic acid (HIO₃) or nitric acid. quora.comchembk.com The reaction is generally performed in a solvent such as acetic acid or an alcohol-water mixture, often requiring elevated temperatures to achieve satisfactory yields. chembk.comchemicalbook.com For instance, one method involves reacting furfural with iodine in acetic acid at high temperatures for an extended period. chembk.com Another approach utilizes an iodine/iodic acid combination in a green solvent like polyethylene (B3416737) glycol (PEG-400), which can lead to high yields under milder conditions. researchgate.net

ReagentsOxidizing AgentSolventConditionsYield
Iodine (I₂)Iodic Acid (HIO₃)Polyethylene Glycol (PEG-400)Reflux, 8 minHigh
Iodine (I₂)None specifiedAcetic AcidHigh TemperatureModerate
Iodine (I₂), KISulfuric Acid, H₂O₂Ethanol/Water70 °C, 6h88.1% (for 5-Iodo-2-furoic acid)

This interactive table summarizes conditions for direct iodination, drawing parallels from similar aromatic iodination reactions. chemicalbook.comresearchgate.net

Precursor-Based Synthesis of this compound from Furan Derivatives

An alternative to direct iodination involves the synthesis from other pre-functionalized furan derivatives. This approach can offer better control over regioselectivity and may be more suitable for large-scale production where starting materials are readily available.

A widely used and efficient method for preparing this compound is through a halogen exchange (Finkelstein-type) reaction, starting from the more readily accessible 5-Bromofuran-2-carbaldehyde. chemicalbook.comsigmaaldrich.com This reaction involves treating the bromo-precursor with an iodide salt, typically sodium iodide (NaI) or potassium iodide (KI), in a suitable polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF).

The driving force for this equilibrium reaction is the precipitation of the less soluble sodium or potassium bromide in the organic solvent, which shifts the reaction towards the formation of the desired iodo-compound. This method is often preferred due to the high yields and relatively mild conditions required. The synthesis of 5,5'-diformyl-2,2'-difuran via Ullmann condensation has been attempted starting from both 5-bromo- and this compound, with the iodo-derivative noted as being prepared from the bromo-compound. ajol.info

Furfural, a bulk chemical derived from renewable biomass, is the most fundamental precursor for this compound. ajol.info The primary route from furfural is the direct electrophilic iodination at the C5 position, which is the most activated site on the furan ring for such reactions.

The reaction conditions for this transformation have been a subject of study to optimize yield and minimize byproducts. Key variables include the choice of iodinating agent, the necessary oxidizing co-reagent, solvent, and reaction temperature. chembk.com While direct iodination is feasible, challenges such as the corrosive nature of the reagents and the formation of isomeric byproducts under certain conditions necessitate careful control of the reaction parameters. chembk.comgoogle.com

Starting MaterialIodinating SystemSolventKey FindingsReference
2-FuraldehydeI₂ / Acetic AcidAcetic AcidReaction proceeds at high temperature. chembk.com
2-FuraldehydeI₂ / HIO₃ / PEG-400PEG-400Eco-friendly procedure with high yields. researchgate.net
2-Furoic AcidKI / H₂O₂ / H₂SO₄Ethanol/WaterHigh yield (88.1%) for the corresponding acid. chemicalbook.com

This interactive table outlines various direct conversion methods starting from furfural and a closely related analogue. chembk.comchemicalbook.comresearchgate.net

Catalytic Strategies in this compound Synthesis

Catalytic methods represent the forefront of synthetic chemistry, often providing milder, more efficient, and selective pathways. For the synthesis of this compound, both palladium and copper-based catalytic systems have been explored.

Palladium catalysis is a powerful tool in C-H functionalization chemistry. The direct C-H iodination of furfural using a palladium catalyst offers a modern and potentially more efficient alternative to classical methods. This approach typically involves a Pd(II) catalyst that facilitates the electrophilic iodination of the C-H bond at the 5-position of the furan ring. acs.org

While much of the literature describes the use of this compound in palladium-catalyzed cross-coupling reactions (like Suzuki and Heck reactions) to form C-C bonds, ekb.egresearchgate.netacs.org the reverse—synthesizing the iodo-compound itself via palladium catalysis—is an area of active research. An efficient protocol for Pd(II)-catalyzed intermolecular direct C-H bond iodination has been developed, which could be applied to substrates like furfural to achieve regioselective iodination under mild conditions. acs.org

Copper catalysts are also prominent in cross-coupling and halogenation reactions, often providing a more economical alternative to palladium. Copper-catalyzed methods for the synthesis of this compound could involve a Sandmeyer-type reaction from a corresponding amino-furan precursor or a direct C-H iodination.

Literature primarily details the use of this compound in copper-catalyzed reactions, such as the Ullmann coupling to produce 5,5'-diformyl-2,2'-difuran, where copper powder is used in stoichiometric amounts. ajol.info However, the development of catalytic C-H iodination using copper is a promising avenue. For example, copper(I) iodide (CuI) is a common co-catalyst in Sonogashira couplings and has been used in the synthesis of various iodo-heterocycles, indicating its potential to facilitate C-I bond formation. mdpi.comnih.gov Microwave-assisted, copper-catalyzed syntheses of iodo-triazoles further highlight the utility of copper in incorporating iodine into heterocyclic systems efficiently. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3IO2 B1300138 5-Iodo-2-furaldehyde CAS No. 2689-65-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodofuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3IO2/c6-5-2-1-4(3-7)8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPGPCPKDVSPJAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)I)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351202
Record name 5-Iodo-2-furaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2689-65-8
Record name 5-Iodo-2-furaldehyde
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Record name 5-Iodo-2-furaldehyde
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Advanced Synthetic Methodologies for 5 Iodo 2 Furaldehyde

Photochemical Synthesis of 5-Iodo-2-furaldehyde

A review of the scientific literature indicates that methods for the direct photochemical synthesis of this compound from precursors like 2-furaldehyde are not extensively documented. Research into the photohalogenation of furan (B31954) derivatives has been explored, but specific, high-yield photochemical methods for the direct iodination of the furan ring at the 5-position to produce this compound are not prominently featured.

However, this compound serves as a critical and highly efficient precursor in subsequent photochemical reactions, particularly in the synthesis of 5-aryl-2-furancarbaldehydes. The carbon-iodine bond in this compound is susceptible to photochemically induced cleavage, enabling the formation of a furyl radical that can then be coupled with various aromatic substrates. This reactivity makes it a superior starting material compared to its bromo- or chloro- ànalogs for these types of transformations.

An important synthetic application is the photochemical arylation of this compound. Research has demonstrated that irradiation of this compound in an aromatic solvent, such as benzene (B151609), leads to the formation of the corresponding 5-aryl-2-furaldehyde with excellent yields.

In a notable study, the photochemical reaction of this compound in a benzene solution was shown to produce 5-phenyl-2-furaldehyde (B76939) in a 91% yield. researchgate.netresearchgate.net This high yield underscores the effectiveness of using the iodo-derivative for creating carbon-carbon bonds via a photochemical pathway. The reaction proceeds through the homolytic cleavage of the C-I bond upon absorption of UV light, generating a furan-2-carbaldehyde radical and an iodine radical. The furan radical then attacks the benzene solvent to form the 5-phenyl derivative. This method represents a significant improvement over using 5-bromo-2-furaldehyde (B32451), which provides the same product under similar conditions but with a lower yield of 64%. researchgate.netresearchgate.net

The enhanced yield obtained with this compound is attributed to the lower bond dissociation energy of the carbon-iodine bond compared to the carbon-bromine bond, making it more susceptible to photochemical activation.

Table 1: Research Findings on Photochemical Arylation of 5-Halo-2-furaldehydes

This table summarizes the comparative yields of 5-phenyl-2-furaldehyde synthesized via photochemical reaction of different 5-halo-2-furaldehyde precursors in a benzene solvent.

Starting MaterialProductYield (%)Reference
This compound5-phenyl-2-furaldehyde91% researchgate.netresearchgate.net
5-Bromo-2-furaldehyde5-phenyl-2-furaldehyde64% researchgate.netresearchgate.net

Elucidating the Reactivity and Mechanistic Pathways of 5 Iodo 2 Furaldehyde

Impact of the Iodine Substituent on Furan (B31954) Ring Reactivity

The reactivity of the furan ring in 5-Iodo-2-furaldehyde is profoundly influenced by the electronic properties of its substituents. The aldehyde group at the 2-position is strongly electron-withdrawing, which deactivates the furan ring towards electrophilic aromatic substitution compared to furan itself. Conversely, the iodine atom at the 5-position introduces a site of high reactivity for cross-coupling reactions. The carbon-iodine bond is weaker than carbon-bromine or carbon-chlorine bonds, making it an excellent leaving group in metal-catalyzed transformations. This enhanced reactivity allows for a diverse range of chemical transformations at the C-5 position, particularly in the formation of new carbon-carbon bonds. researchgate.net The presence of the iodine substituent is a key feature that enables the utility of this compound as a versatile building block in the synthesis of more complex molecules. researchgate.netresearchgate.net

Cross-Coupling Reactions Involving this compound

The carbon-iodine bond in this compound is the primary site for numerous metal-catalyzed cross-coupling reactions, enabling the synthesis of a wide array of 5-substituted furan derivatives.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and a boronic acid, is a powerful tool for forming carbon-carbon bonds. While specific studies detailing extensive Suzuki-Miyaura couplings with this compound are not broadly reported, the reaction is well-documented for the analogous 5-bromo-2-furaldehyde (B32451). For instance, the coupling of 5-bromo-2-furaldehyde with phenylboronic acid using a palladium acetate (B1210297) catalyst yields 5-phenyl-2-furaldehyde (B76939). researchgate.net Given that the carbon-iodine bond is more reactive than the carbon-bromine bond in such couplings, it is a standard substrate for these transformations. The reaction is also extensively used for other iodo-substituted heterocycles, such as the coupling of 5-iodo-2'-deoxyuridine with various arylboronic acids, highlighting the general applicability of this method. frontiersin.org

A general scheme for the Suzuki-Miyaura coupling of this compound is presented below.

Table 1: Representative Suzuki-Miyaura Coupling Reaction

Reactant 1Reactant 2Catalyst SystemProductYieldReference
5-Bromo-2-furaldehydePhenylboronic acidPd(OAc)₂, Ligand5-Phenyl-2-furaldehyde83% researchgate.net
Data for the more readily available 5-bromo analogue is shown to illustrate the reaction's viability.

Ullmann Condensation Reactions with this compound

The Ullmann condensation is a classic method for coupling aryl halides, typically using copper. The reaction of this compound under Ullmann conditions has been investigated to synthesize the symmetrical dimer, 5,5'-diformyl-2,2'-difuran. When this compound is treated with copper powder in dimethylformamide (DMF) under reflux, the coupling product is formed. ajol.info This reaction demonstrates the ability of the iodo-substituent to participate in copper-catalyzed homocoupling. However, the reported yield for this specific transformation is modest.

Table 2: Ullmann Condensation of this compound

ReactantReagent/CatalystSolventConditionsProductYieldReference
This compoundCopper powderDMFReflux5,5'-Diformyl-2,2'-difuran14% ajol.info

Other Metal-Catalyzed Aryl Coupling Studies

Beyond the Suzuki and Ullmann reactions, this compound is a substrate for other important coupling methods. A notable example is photochemical aryl coupling. Irradiation of this compound in a benzene (B151609) solution leads to the formation of 5-phenyl-2-furaldehyde in a remarkably high yield of 91%. ekb.eg This photochemical method provides an efficient alternative to traditional metal-catalyzed routes for arylating the furan ring.

The Heck reaction, which couples aryl halides with alkenes, is another relevant transformation. While direct examples with this compound are not prevalent in the searched literature, the Heck coupling of the structurally similar 5-iodo-2'-deoxyuridine with various acrylates is well-established, typically using a palladium acetate catalyst in the presence of a base. frontiersin.orgresearchgate.net This suggests that this compound would be a viable substrate for similar palladium-catalyzed alkenylations.

Table 3: Photochemical Aryl Coupling of this compound

Reactant 1Reactant 2ConditionsProductYieldReference
This compoundBenzeneUV Irradiation5-Phenyl-2-furaldehyde91% ekb.eg

Transformations at the Aldehyde Functional Group of this compound

The aldehyde group of this compound retains its characteristic reactivity, allowing for a variety of transformations, primarily through nucleophilic addition and condensation reactions. libretexts.org These reactions are crucial for extending the molecular framework and introducing new functionalities.

Condensation Reactions and Derivative Formation

The aldehyde functional group readily undergoes condensation with active methylene (B1212753) compounds in what is known as the Knoevenagel condensation. A specific study reports the reaction of this compound with creatinine (B1669602) in the presence of acetic anhydride, acetic acid, and a catalytic amount of piperidine. sphinxsai.comresearchgate.net This reaction proceeds via a Knoevenagel mechanism to form the corresponding 5-(5-iodo-furfurylidene)-creatinine, demonstrating the aldehyde's accessibility for C-C bond formation even with the bulky iodine substituent present on the ring. sphinxsai.com

The reactivity of the aldehyde group in substituted furaldehydes is well-established. nih.gov For example, the closely related 5-phenyl-2-furaldehyde undergoes condensation with a variety of active methylene compounds, including thiazolidine-2,4-dione and 2-cyanomethylbenzimidazole, to form a range of heterocyclic derivatives. researchgate.net This highlights the general propensity of the aldehyde group in 5-substituted-2-furaldehydes to act as an electrophile in condensation reactions, a pathway that is equally applicable to this compound.

Table 4: Knoevenagel Condensation of this compound

Reactant 1Reactant 2Reagents/CatalystProductYieldReference
This compoundCreatinineAcetic anhydride, Acetic acid, Piperidine5-(5-Iodo-furfurylidene)-creatinine65% sphinxsai.com

Selective Reduction Studies

The selective reduction of the aldehyde group in this compound to a hydroxymethyl group, yielding (5-iodofuran-2-yl)methanol, is a key transformation. This conversion is crucial for modifying the electronic properties of the furan ring, making it more amenable to certain reactions, such as Diels-Alder cycloadditions. The electron-withdrawing nature of the aldehyde group in this compound typically hinders its participation as a diene in [4+2] cycloadditions. However, reduction to the corresponding alcohol enhances the electron-donating character of the furan system. mdpi.com

Studies on related furfural (B47365) derivatives, such as 5-hydroxymethylfurfural (B1680220) (HMF), have explored various catalytic systems for this type of reduction. For instance, the hydrogenation of the aldehyde in HMF to produce 2,5-bis(hydroxymethyl)furan has been investigated using both precious and non-precious metal catalysts. scilit.com While specific detailed studies on the selective reduction of this compound are not extensively documented in the provided results, the principles from HMF reduction are transferable. The choice of reducing agent and catalyst is critical to prevent undesired side reactions, such as the reduction of the carbon-iodine bond or the furan ring itself.

Table 1: Potential Reduction Products of this compound

Starting Material Product Transformation
This compound (5-Iodofuran-2-yl)methanol Selective aldehyde reduction
This compound 2-Iodo-5-methylfuran Complete reduction of the aldehyde
This compound 2-Furaldehyde Reductive deiodination

Oxidation Pathways and Products

The oxidation of this compound can lead to various products depending on the reaction conditions and the oxidizing agent employed. A primary oxidation product would be 5-iodofuran-2-carboxylic acid, resulting from the conversion of the aldehyde group to a carboxylic acid. This transformation is analogous to the oxidation of other 5-substituted-2-furaldehydes. For example, the oxidation of 5-hydroxymethyl-2-furaldehyde (HMF) has been extensively studied, yielding products like 2,5-diformylfuran (DFF), 5-hydroxymethylfuran-2-carboxylic acid (HMFCA), 5-formylfuran-2-carboxylic acid (FFCA), and 2,5-furandicarboxylic acid (FDCA). google.com

Catalytic systems based on vanadyl phosphates have been shown to be effective for the selective oxidation of the hydroxymethyl group in HMF to an aldehyde. researchgate.net Similarly, aerobic oxidation using catalysts like immobilized vanadyl-pyridine complexes can convert HMF to diformylfuran. While direct studies on this compound are sparse, the oxidation of the aldehyde group to a carboxylic acid is a fundamental transformation in organic chemistry. A plausible reaction pathway involves the formation of a hydrate (B1144303) upon treatment with an oxidizing agent in an aqueous medium, which is then further oxidized to the carboxylic acid. The presence of the iodine atom may influence the reaction rate and selectivity compared to other 5-substituted furfurals.

Table 2: Potential Oxidation Products of this compound

Starting Material Product Type of Oxidation
This compound 5-Iodofuran-2-carboxylic acid Oxidation of the aldehyde group
This compound Furan-2,5-dicarboxylic acid Oxidation of aldehyde and substitution of iodine with a carboxyl group (multi-step)

Furan Ring Functionalization and Cycloaddition Reactions

Exploration of Diels-Alder Reactivity

The Diels-Alder reaction is a powerful tool for the synthesis of cyclic compounds, and furan derivatives can act as dienes in these [4+2] cycloadditions. However, the reactivity of the furan ring is highly dependent on the substituents present. Electron-withdrawing groups, such as the aldehyde in this compound, generally decrease the reactivity of the furan as a diene. mdpi.comrsc.org

Despite this, recent research has shown that even electron-poor 2-formylfurans can participate in Diels-Alder reactions, particularly when conducted in an aqueous medium. rsc.org The success in these cases is attributed to the hydration of the carbonyl group in the adduct, which provides an additional thermodynamic driving force for the reaction. rsc.org While specific examples involving this compound are not detailed, it is plausible that similar strategies could be employed to facilitate its participation in Diels-Alder reactions. The transformation of the aldehyde to an acetal (B89532) is another strategy to reduce its electron-withdrawing character and promote cycloaddition. mdpi.com

Regioselective Alkylation and Acylation of the Furan Moiety

Direct functionalization of the furan ring in furan derivatives is a key method for creating more complex molecules. For 2-furaldehyde, electrophilic substitution reactions typically occur at the 5-position due to the directing effect of the oxygen atom and the deactivating nature of the aldehyde group. In the case of this compound, the 5-position is already substituted. Therefore, further functionalization would likely occur at other positions on the furan ring, or involve the displacement of the iodine atom.

Palladium-catalyzed cross-coupling reactions are a common method for the arylation and alkylation of furans. acs.orgresearchgate.net For instance, the direct arylation of 2-furaldehyde at the 5-position has been achieved using palladium catalysis. acs.org In the context of this compound, the carbon-iodine bond provides a reactive site for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of alkyl and acyl groups. The regioselectivity of these reactions is dictated by the position of the iodine atom. Furthermore, methods for the regioselective monoacylation, sulfonylation, and alkylation of diols and carbohydrates using diarylborinic acid catalysis have been developed, which could potentially be adapted for the functionalization of the hydroxymethyl derivative of this compound. organic-chemistry.org

Table 3: Potential Furan Ring Functionalization Reactions of this compound

Reaction Type Reagent/Catalyst Potential Product
Suzuki Coupling Arylboronic acid, Pd catalyst 5-Aryl-2-furaldehyde
Heck Coupling Alkene, Pd catalyst 5-Vinyl-2-furaldehyde
Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst 5-Alkynyl-2-furaldehyde

Detailed Mechanistic Investigations of this compound Reactions

Computational Chemistry for Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of organic reactions. acs.org Such studies can provide insights into reaction pathways, transition state energies, and the effects of substituents on reactivity. researchgate.net

For furan derivatives, DFT calculations have been used to study the mechanisms of various reactions, including hydrogenation and cycloadditions. For example, a comparative study on the hydrogenation of HMF on Pd(111) and Cu(111) surfaces used DFT to determine the optimal reaction pathways. scilit.com In the context of this compound, computational studies could be employed to:

Investigate the Diels-Alder reaction: By calculating the activation energies for the reaction with different dienophiles, the feasibility of the cycloaddition could be predicted. The influence of the iodo and formyl groups on the HOMO and LUMO energy levels of the furan ring could also be quantified.

Elucidate the mechanism of palladium-catalyzed cross-coupling reactions: DFT could be used to model the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle, providing a deeper understanding of the reaction mechanism.

Analyze reduction and oxidation pathways: The relative energies of different intermediates and transition states in the reduction and oxidation of this compound could be calculated to predict the most likely reaction pathways and product distributions.

While specific computational studies on this compound were not found in the provided search results, the methodologies applied to similar furan derivatives demonstrate the potential of computational chemistry to provide valuable insights into its reactivity.

In Situ Spectroscopic Studies of Reaction Intermediates

The direct observation and characterization of transient intermediates in the reactions of this compound are crucial for a comprehensive understanding of its reactivity and for optimizing reaction conditions. While dedicated in situ spectroscopic studies specifically targeting the reaction intermediates of this compound are not extensively documented in peer-reviewed literature, the methodologies are well-established for analogous systems, particularly in the context of palladium-catalyzed cross-coupling reactions involving other aryl halides and furan derivatives. These techniques allow for real-time monitoring of reactant consumption, intermediate formation and decay, and product generation, thereby providing invaluable mechanistic insights.

The primary spectroscopic methods employed for such studies include Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and UV-Visible (UV-Vis) spectroscopy. Each technique offers unique advantages in tracking the dynamic changes in molecular structure throughout a reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In situ NMR spectroscopy is a powerful, non-invasive tool for obtaining detailed structural information and quantitative data on species in the reaction mixture. By monitoring the reaction directly in an NMR tube, changes in the chemical shifts and signal intensities of protons (¹H NMR) and carbon atoms (¹³C NMR) can be tracked over time.

For a typical reaction of this compound, such as a Sonogashira or Suzuki coupling, key observable changes would include:

Disappearance of Reactant Signals: The characteristic signals of the furan ring protons and the aldehydic proton of this compound would decrease in intensity.

Formation of Intermediate Signals: The formation of organopalladium intermediates, such as an oxidative addition complex (e.g., trans-ArPdIL₂), would theoretically give rise to new sets of signals. For instance, the furan ring protons adjacent to the palladium center would experience a significant downfield shift compared to the starting material. However, these intermediates are often present in very low concentrations and have short lifetimes, making their direct detection challenging without specialized techniques like low-temperature NMR.

Emergence of Product Signals: New aromatic and aldehydic proton signals corresponding to the final coupled product would appear and grow in intensity.

Hypothetical ¹H NMR Data for a Suzuki Coupling Reaction

The following table illustrates the expected shifts for key protons in a hypothetical in situ NMR study of the Suzuki coupling of this compound with phenylboronic acid. The data is illustrative and based on known chemical shifts for similar structures.

Compound/IntermediateFuran H-3Furan H-4Aldehyde CHOPhenyl ProtonsNotes
This compound (Reactant) ~7.4 ppm (d)~7.2 ppm (d)~9.6 ppm (s)-Starting material signals decrease over time.
Oxidative Addition Intermediate >7.5 ppm>7.3 ppm~9.7 ppm-Expected to be at low concentration and transient.
5-Phenyl-2-furaldehyde (Product) ~7.7 ppm (d)~7.3 ppm (d)~9.8 ppm (s)~7.4-7.8 ppm (m)Product signals increase over time.

Fourier-Transform Infrared (FTIR) Spectroscopy

In situ FTIR spectroscopy, often utilizing an Attenuated Total Reflectance (ATR) probe (ReactIR), is highly effective for monitoring changes in functional groups in real-time. rsc.org For reactions involving this compound, key vibrational bands of interest would be the C=O stretch of the aldehyde and the C-I stretch.

During a reaction, one would expect to observe:

A decrease in the intensity of the infrared band corresponding to the C-I bond of the reactant.

A potential shift in the carbonyl (C=O) stretching frequency upon coordination to a metal center in an intermediate complex.

The appearance of new bands characteristic of the product, such as those associated with a newly formed carbon-carbon or carbon-heteroatom bond.

The hydrogenation of furaldehyde derivatives, for example, has been monitored by observing the disappearance of the carbonyl and furan ring signals in the IR spectrum. google.com

Illustrative FTIR Data for a Coupling Reaction

This table presents hypothetical data on the key vibrational frequencies that would be monitored during a cross-coupling reaction of this compound.

Functional GroupReactant (this compound)Intermediate (e.g., Pd-complex)Product
Aldehyde C=O Stretch ~1670 cm⁻¹Shifted (e.g., ~1650 cm⁻¹)~1680 cm⁻¹
C-I Stretch ~600 cm⁻¹AbsentAbsent
Furan Ring C-O-C Stretch ~1020 cm⁻¹Shifted~1015 cm⁻¹
New Bond (e.g., C≡C) AbsentAbsent~2200 cm⁻¹ (for Sonogashira)

UV-Visible (UV-Vis) Spectroscopy

In situ UV-Vis spectroscopy can monitor changes in conjugation and the electronic environment of the chromophores within the reacting molecules. The furan ring system and the aldehyde group constitute a conjugated system that absorbs in the UV region. During a reaction that extends this conjugation, such as an arylation, a bathochromic (red) shift in the maximum absorbance (λ_max) is expected. This technique has been successfully used to monitor the oxidation of other furan derivatives by tracking the sequential conversion of the reactant to intermediates and then to the final product. researchgate.net

By combining data from these in situ spectroscopic methods, a more complete picture of the reaction mechanism can be constructed. While direct experimental data for this compound remains a subject for future research, the established success of these techniques in related systems provides a clear roadmap for elucidating its complex reaction pathways and identifying the fleeting intermediates that govern its chemical transformations.

Derivatization and Functionalization Strategies Based on 5 Iodo 2 Furaldehyde

Design and Synthesis of Novel 5-Substituted Furan-2-carbaldehyde Derivatives

The iodine atom at the 5-position of the furan (B31954) ring is a key site for derivatization, enabling the introduction of a wide range of substituents through cross-coupling and substitution reactions. These reactions facilitate the creation of novel furan-based structures with tailored electronic and steric properties.

One of the most effective methods for creating 5-aryl-2-furaldehyde derivatives is through palladium-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling, which pairs organoboron compounds with organic halides, is a widely used strategy. While many examples start with the more common 5-bromo-2-furaldehyde (B32451), the principles are directly applicable and often more efficient with 5-iodo-2-furaldehyde due to the higher reactivity of the C-I bond. ekb.eg Similarly, Stille coupling with organotin reagents and Negishi coupling with organozinc reagents are powerful tools for this transformation. ekb.egnih.gov The use of highly active zinc can facilitate the direct formation of an organozinc reagent from the corresponding halo-furan, which can then be coupled with various partners. nih.gov

Photochemical reactions also offer a high-yield pathway for synthesizing 5-aryl derivatives. The irradiation of this compound in a benzene (B151609) solution, for example, results in the formation of 5-phenyl-2-furaldehyde (B76939) with an impressive yield of 91%. ekb.egresearchgate.netresearchgate.net Another classical method, the Ullmann reaction, which involves copper-mediated coupling, can be used to synthesize dimeric structures like 5,5'-diformyl-2,2'-difuran, although yields may be modest under certain conditions. ajol.info

Table 1: Synthesis of 5-Substituted Furan-2-carbaldehyde Derivatives

Starting MaterialReagent(s)Reaction TypeProductYieldReference(s)
This compoundBenzenePhotochemical Reaction5-Phenyl-2-furaldehyde91% ekb.eg, researchgate.net, researchgate.net
This compoundCopper powder, DMFUllmann Synthesis5,5'-Diformyl-2,2'-difuran3.7% ajol.info
5-Bromo-2-furaldehydePhenylboronic acid, Pd(OAc)₂, Tetrabutylammonium bromideSuzuki-Miyaura Coupling5-Phenyl-2-furaldehyde74% ekb.eg
5-Bromo-2-furaldehydePhenyl tributyl tin, 5% Pd(PPh₃)₂Cl₂Stille Coupling5-Phenyl-2-furaldehyde61% ekb.eg
5-Bromo-2-furaldehyde*Aryl- and heteroarylzinc halides, Pd catalystNegishi CouplingVarious 5-substituted 2-furaldehydes- nih.gov

*Reactions shown with 5-bromo-2-furaldehyde are analogous and often more efficient with this compound.

Incorporation of this compound into Complex Heterocyclic Systems

The dual functionality of this compound makes it an ideal starting material for constructing complex, multi-ring heterocyclic systems. The aldehyde group can participate in condensation and cyclization reactions to form a new ring, while the iodo-substituent allows for the attachment of other molecular fragments or the initiation of further cyclization cascades.

For example, 5-aryl-2-furaldehydes, synthesized from this compound, can serve as intermediates for more complex structures. These can react with compounds like ethyl acetoacetate (B1235776) and urea (B33335) or thiourea (B124793) in the presence of an iron catalyst to build larger heterocyclic frameworks. researchgate.net One specific pathway involves the synthesis of 3-R-6-(5-aryl-2-furyl)-7H- chemimpex.comCurrent time information in Bangalore, IN.researchgate.nettriazolo[3,4-b] chemimpex.comCurrent time information in Bangalore, IN.researchgate.netthiadiazines from arylation products of furan derivatives. researchgate.net

Furthermore, the furan ring itself can act as a diene in Diels-Alder reactions, particularly inverse electron demand Diels-Alder (IEDDA) reactions, to form bicyclic adducts. ulisboa.pt Strategies involving the cyclometalation of halogenated biaryls and subsequent reaction with silicon-containing electrophiles have been used to create complex silafluorenes and their heterocyclic analogues. nih.gov While not starting directly from this compound, these methods showcase pathways where a halogenated furan derivative could be incorporated into polycyclic aromatic systems. nih.gov

Development of Polyfunctionalized Organic Compounds via this compound

A key strategy in modern organic synthesis is the development of polyfunctionalized molecules that can serve as versatile platforms for further chemical exploration. This compound is an excellent scaffold for this purpose, allowing for selective and sequential reactions at its two distinct functional sites.

The preparation of polyfunctional biaryl derivatives is a prime example. Methodologies have been developed for converting 2-bromobiaryls into cyclometalated lanthanum intermediates, which can then be trapped with various electrophiles. nih.gov Quenching these intermediates with iodine yields 2,2'-diiodobiaryls, while reaction with dichlorodialkylsilanes produces silafluorenes. nih.gov This demonstrates a powerful approach where a halogenated furan could be used to generate polyfunctional systems.

Another approach involves the generation of highly reactive aryne intermediates from polyfunctionalized precursors. These arynes can be trapped with nucleophiles or dienes, such as furan, to create complex, functionalized adducts in a single step. uni-muenchen.de For example, a functionalized aryne can be trapped with furan to produce an oxa-bridged tricyclic compound, which retains functionality for further modification. uni-muenchen.de This highlights how the furan core of this compound can be integrated into a larger, polyfunctional molecule.

Derivatization for Surface Analysis and Materials Modification (e.g., determination of amine concentration)

Beyond its role in solution-phase synthesis, this compound has emerged as a critical derivatizing agent for surface analysis, particularly for the quantification of primary amine groups on material surfaces. researchgate.netresearchgate.net This method leverages the specific reaction between the aldehyde group and primary amines, combined with the unique elemental signature of the iodine atom.

The process involves a liquid-phase derivatization where the surface of interest, often a plasma-polymerized film or a silanized substrate, is treated with a solution of this compound (IFA). researchgate.netresearchgate.net The aldehyde function of IFA reacts with the primary amine groups (-NH₂) on the surface to form a stable imine linkage (-N=CH-). researchgate.net

The key to this analytical technique is the subsequent use of X-ray Photoelectron Spectroscopy (XPS). ceitec.eu XPS is a highly surface-sensitive technique that can determine the elemental composition of the top few nanometers of a material. ceitec.eu Since iodine is not typically present in these materials, its detection after derivatization is a direct and unambiguous indicator of the reaction with amine groups. The concentration of primary amines on the surface can be accurately quantified by measuring the atomic ratio of the iodine signal (specifically, the I 3d peak) to the nitrogen signal (N 1s peak). researchgate.netresearchgate.net

This method has been successfully validated on various systems, including 3-aminopropyl tri-ethoxy silane (B1218182) (APTES) layers and cyclopropylamine (B47189) (CPA) plasma polymers. researchgate.netresearchgate.net For APTES layers, the fraction of primary amines determined by IFA derivatization (38.3 ± 7.9%) was in excellent agreement with the value obtained by curve fitting the N 1s XPS peak (40.9 ± 9.5%), confirming that all primary amines were derivatized. researchgate.netresearchgate.net This technique is considered superior to older methods using agents like 4-trifluoromethyl benzaldehyde (B42025) (TFBA) because IFA shows greater selectivity for primary amines and is less prone to side reactions with other nitrogen-containing groups like imines. researchgate.netresearchgate.net

Table 2: Application of this compound (IFA) in Surface Amine Quantification

Polymer SystemAnalytical MethodFindingReference(s)
3-aminopropyl tri-ethoxy silane (APTES) layerLiquid-phase derivatization with IFA followed by XPSThe fraction of primary amines (NH₂/N) was determined to be 38.3 ± 7.9%, validating the method. researchgate.net, researchgate.net, researchgate.net
Cyclopropylamine (CPA) plasma polymer (imine-free)Liquid-phase derivatization with IFA followed by XPSThe NH₂ fraction was found to be ~8.5%, matching results from TFBA derivatization. researchgate.net
Cyclopropylamine (CPA) plasma polymer (with imines)Liquid-phase derivatization with IFA followed by XPSThe NH₂/N fraction was determined to be ~10.8%, showcasing selectivity. researchgate.net

Applications of 5 Iodo 2 Furaldehyde in Advanced Chemical Synthesis and Materials Science Research

Utilization as a Key Building Block in Pharmaceutical Chemistry Research

In the realm of pharmaceutical chemistry, 5-Iodo-2-furaldehyde serves as a crucial starting material and intermediate for the synthesis of complex molecules with potential therapeutic applications. chemimpex.comontosight.ai Its reactivity, enhanced by the presence of the iodine atom, facilitates its use in various coupling reactions to construct the core structures of novel bioactive compounds. chemimpex.com

Precursor for Biologically Active Compounds

This compound is a recognized precursor for a variety of biologically active compounds. chemimpex.comchemimpex.com The furan (B31954) moiety is a structural component found in numerous pharmaceuticals, and the aldehyde and iodo groups on the this compound molecule provide convenient handles for synthetic modifications. researchgate.net For instance, the aldehyde can be transformed into other functional groups, while the iodine atom is an excellent leaving group for cross-coupling reactions, a common strategy in medicinal chemistry to build molecular complexity. ontosight.ai This allows for the systematic development of new chemical entities for biological screening.

Role in the Synthesis of Potential Anticancer and Antimicrobial Agents

The furan nucleus is a key structural feature in many compounds exhibiting a range of pharmacological activities, including anticancer and antimicrobial properties. researchgate.netresearchgate.net Research has demonstrated that derivatives of this compound can be utilized in the synthesis of novel compounds with potential as anticancer agents. scirp.orgnih.govrjptonline.org For example, it can be a starting material for creating more complex molecules that show cytotoxic effects against cancer cell lines. frontiersin.orgupdatepublishing.com

Similarly, this compound is valuable in the development of new antimicrobial agents. pensoft.netnih.gov The synthesis of various furan derivatives has been a subject of interest due to their broad-spectrum antibacterial activities. researchgate.net The ability to functionalize the furan ring through the iodo-substituent allows for the creation of libraries of compounds for screening against various microbial pathogens. mdpi.com For instance, S-glycosylated thiosemicarbazone derivatives, which have shown potential as antiviral and antibacterial drugs, can be prepared from furan-based precursors. frontiersin.org

Intermediate in Agrochemical Development

The application of this compound extends to the field of agrochemical research. chemimpex.comchemimpex.com It serves as a key intermediate in the synthesis of novel pesticides and herbicides. The development of new agrochemicals is crucial for crop protection, and furan-containing compounds have shown promise in this area. The reactivity of this compound allows for the introduction of various functional groups, which can be tailored to target specific biological pathways in pests or weeds.

Contributions to Fine Chemical Production

This compound is a valuable component in the production of fine chemicals. chemimpex.comajol.info Fine chemicals are pure, single substances that are produced in limited quantities and are used as specialty chemicals in various industries. The versatility of this compound in organic synthesis makes it a useful starting material for producing a wide array of these high-value chemical products. researchgate.net Its ability to participate in reactions such as palladium-catalyzed couplings makes it a key building block for complex organic molecules. researchgate.net

Application in Materials Science Research

In materials science, this compound is explored for its potential in creating novel polymers and functional materials. chemimpex.com The furan ring, derivable from biomass, makes it an attractive monomer for producing bio-based polymers. rsc.orgoulu.fi

Monomer Synthesis for Novel Polymeric Materials

This compound and its derivatives can be used as monomers in polymerization reactions. ajol.info The aldehyde functional group can participate in condensation reactions, while the furan ring can be incorporated into the polymer backbone, potentially imparting unique thermal and mechanical properties to the resulting material. researchgate.netcnrs.fr Research into furan-based polymers is driven by the desire to develop sustainable alternatives to petroleum-based plastics. oulu.fimdpi.comresearchgate.net The bifunctional nature of furan derivatives allows for their use in creating a variety of polymeric structures, including polyesters and other condensation polymers. researchgate.net

Development of Functional Resins and Advanced Materials

This compound serves as a versatile and valuable building block in the field of materials science, primarily due to its distinct functional groups: the aldehyde and the iodine atom attached to the furan ring. chemimpex.com These features allow for its incorporation into a variety of polymers and materials through multiple synthetic strategies. Its utility extends from creating novel polymer backbones to the precise functionalization of material surfaces, leading to the development of advanced materials with tailored properties.

The presence of the carbon-iodine bond is particularly significant. This bond can act as a synthetic handle for cross-coupling reactions, enabling the construction of larger, conjugated molecules that can serve as monomers for new classes of polymers. For instance, this compound can undergo Ullmann condensation reactions to form dimers like 5,5'-Diformyl-2,2'-difuran. ajol.info Although early experiments with copper powder resulted in modest yields (14%), this dimer is recognized as a valuable substrate for creating novel polymeric materials. ajol.info Similarly, photochemical reactions have been shown to be highly efficient, with the irradiation of this compound in benzene (B151609) yielding 5-phenyl-2-furaldehyde (B76939) in yields as high as 91%. researchgate.netresearchgate.net Such reactions demonstrate its potential as a precursor for complex monomer synthesis.

A significant application of this compound in advanced materials is its use as a derivatizing agent for surface functionalization. Research has demonstrated its effectiveness in quantifying the concentration of primary amine (–NH₂) groups on the surface of complex polymers, such as those deposited by plasma polymerization. researchgate.net In this application, the aldehyde group of this compound selectively reacts with the primary amines on the polymer surface, forming an imine bond. The iodine atom then serves as a unique elemental tag that can be easily detected and quantified using X-ray Photoelectron Spectroscopy (XPS). researchgate.net This method provides a reliable way to characterize and optimize the surface chemistry of advanced materials designed for biomedical or electronic applications where surface amine density is a critical parameter.

While the parent compound, furfural (B47365), is widely used in the production of furan resins, the incorporation of an iodine atom opens up possibilities for creating specialty polymers with enhanced properties. ambeed.comimp.kiev.ua For example, iodinated polymers are known for their use as radiopaque agents in X-ray imaging applications. researchgate.net The development of polymers from this compound could therefore lead to new bio-based and potentially biocompatible materials for medical diagnostics.

Table 1: Application of this compound in Polymer Surface Analysis

This table summarizes the use of this compound (IFA) as a derivatizing agent for the quantification of surface amine groups on plasma polymers, as detailed in related research. researchgate.net

Polymer SystemDerivatizing AgentPurposeAnalytical MethodKey Findings
Cyclopropylamine (B47189) (CPA) plasma polymerThis compound (IFA)Quantification of primary amine (NH₂) concentration on the polymer surface.X-ray Photoelectron Spectroscopy (XPS)IFA selectively reacts with primary amines, allowing for accurate quantification via the iodine signal. The method proved reliable, especially in distinguishing primary amines from other nitrogen-containing groups.
3-aminopropyl triethoxy silane (B1218182) layersThis compound (IFA)Validation of a liquid-phase derivatization method for amine quantification.X-ray Photoelectron Spectroscopy (XPS)The study proposed and validated the use of IFA as a superior alternative to other methods that may lack selectivity.

Table 2: Precursor Reactions of this compound for Polymer Building Blocks

This table details reactions where this compound is used as a starting material to synthesize more complex molecules intended as monomers or valuable chemical intermediates.

Reaction TypeCo-reactant / ConditionsProductYieldSignificance
Ullmann Condensation ajol.infoCopper powder, DMF, reflux5,5'-Diformyl-2,2'-difuran14%Product is a valuable substrate for novel polymeric materials.
Photochemical Reaction researchgate.netresearchgate.netBenzene, irradiation5-phenyl-2-furaldehyde91%Demonstrates a high-yield pathway to create functionalized aryl-furan structures for monomer synthesis.

Advanced Analytical and Computational Methodologies in 5 Iodo 2 Furaldehyde Research

Comprehensive Spectroscopic Characterization for Structural Analysis

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. While specific spectral data for 5-Iodo-2-furaldehyde is not extensively published, expected chemical shifts can be inferred from data on analogous furan (B31954) derivatives. clockss.orgsigmaaldrich.comcarlroth.comchemicalbook.compdx.edu

For ¹H NMR, the furan ring protons and the aldehyde proton would exhibit characteristic signals. The aldehyde proton (-CHO) is expected to appear significantly downfield, typically in the range of δ 9.5-9.7 ppm, as seen in related furaldehydes. clockss.orgchemicalbook.com The two protons on the furan ring are in different chemical environments and would appear as doublets due to coupling with each other. The proton at the C3 position is anticipated around δ 7.3 ppm, while the proton at the C4 position, adjacent to the iodine atom, would likely be found around δ 6.6 ppm. chemicalbook.com

In ¹³C NMR spectroscopy, the carbonyl carbon of the aldehyde group is the most deshielded, with an expected chemical shift in the range of δ 175-180 ppm. clockss.org The carbons of the furan ring would also show distinct signals. The C2 carbon (bearing the aldehyde) and the C5 carbon (bearing the iodine) would be significantly affected by their substituents, with expected shifts around δ 150 ppm and δ 113 ppm, respectively. The C3 and C4 carbons are expected in the aromatic region, around δ 130 ppm and δ 118 ppm. clockss.org

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Aldehyde (-CHO) 9.5 - 9.7 175 - 180
Furan H-3 ~7.3 -
Furan H-4 ~6.6 -
Furan C-2 - ~150
Furan C-3 - ~130
Furan C-4 - ~118
Furan C-5 - ~113

Note: These are estimated values based on analogous compounds and general chemical shift theory. clockss.orgchemicalbook.compdx.edu

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. researchgate.netresearchgate.netlibretexts.orgiarjset.com

The most prominent peak is due to the carbonyl (C=O) stretching vibration of the aldehyde group, which typically appears as a strong band in the region of 1660-1700 cm⁻¹. researchgate.net Another characteristic absorption for the aldehyde is the C-H stretching vibration, which is expected around 2810-2840 cm⁻¹. researchgate.net Vibrations associated with the furan ring, including C=C and C-O-C stretching, appear in the fingerprint region, generally between 1000 cm⁻¹ and 1500 cm⁻¹. The C-I stretching vibration is expected to be observed at lower wavenumbers, typically below 600 cm⁻¹.

Table 2: Characteristic FT-IR Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
C-H Stretch Aldehyde (-CHO) 2810 - 2840 Medium
C=O Stretch Aldehyde (C=O) 1660 - 1700 Strong
C=C Stretch Furan Ring 1450 - 1550 Medium-Strong
C-O-C Stretch Furan Ring 1015 - 1190 Medium-Strong
C-I Stretch Iodo-group < 600 Medium-Weak

Note: Based on data for furfural (B47365), 5-HMF, and general IR correlation tables. researchgate.netresearchgate.netlibretexts.org

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₅H₃IO₂), the monoisotopic mass is calculated to be 221.91778 Da. uni.lu

In electron ionization (EI) mass spectrometry, the molecule is ionized and fragmented. The fragmentation pattern provides valuable structural information. acdlabs.comlibretexts.orgdocbrown.infomiamioh.edu The molecular ion peak ([M]⁺) would be observed at m/z 221.9. Key fragmentation pathways for aldehydes include α-cleavage, leading to the loss of a hydrogen radical to give an [M-1]⁺ peak at m/z 220.9, or the loss of the formyl radical (•CHO) to give an [M-29]⁺ peak at m/z 192.9. acdlabs.commiamioh.edu A crucial fragmentation pathway for this molecule would be the cleavage of the carbon-iodine bond, resulting in the loss of an iodine radical (•I, mass 127) to produce a fragment ion at m/z 95. The iodine atom itself may also be detected as an ion at m/z 127. docbrown.info

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

m/z Value Proposed Ion Fragment Fragmentation Pathway
221.9 [C₅H₃IO₂]⁺ Molecular Ion (M⁺)
220.9 [C₅H₂IO₂]⁺ Loss of H• (α-cleavage)
192.9 [C₄H₃I]⁺ Loss of •CHO (α-cleavage)
127.0 [I]⁺ Iodine Cation
95.0 [C₅H₃O₂]⁺ Loss of •I

Note: Fragmentation is predicted based on common pathways for aldehydes and halogenated compounds. acdlabs.commiamioh.edu

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary techniques used for these purposes.

Gas Chromatography (GC) Applications

Gas Chromatography is widely used to determine the purity of volatile and thermally stable compounds like this compound. Commercial suppliers often specify purity levels greater than 98% as determined by GC analysis. ajer.org The technique is also invaluable for monitoring the progress of its synthesis, allowing for the quantification of reactants, intermediates, and the final product. rsc.org

In a typical GC-MS method, a capillary column such as a HP-5MS (a non-polar column) would be suitable. ajer.orgrsc.org The analysis involves injecting the sample into a heated inlet (e.g., 250 °C), where it is vaporized and carried by an inert gas (e.g., helium) through the column. The column temperature is programmed to ramp up (e.g., from 50 °C to 280 °C) to ensure separation of components based on their boiling points and interactions with the column's stationary phase. ajer.org A mass spectrometer is commonly used as the detector (GC-MS), which provides both separation and structural identification of the eluted compounds. rsc.orgnih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of furan derivatives. sielc.comshimadzu.comnih.govjrespharm.comresearchgate.net It is particularly useful for reaction monitoring and for the purity assessment of the final product, especially when dealing with less volatile or thermally sensitive compounds that may be present in the reaction mixture.

A common HPLC method for furanic aldehydes involves using a reverse-phase C18 column. shimadzu.comjrespharm.comresearchgate.net The separation is achieved using a mobile phase consisting of a gradient mixture of acetonitrile (B52724) and water, often with an acidic modifier like phosphoric acid or a buffer to ensure sharp peak shapes. sielc.comshimadzu.com Detection is typically performed using a Diode Array Detector (DAD) or a UV detector set at a wavelength where the furan ring and carbonyl group show strong absorbance, such as 280-284 nm. jrespharm.comresearchgate.net This setup allows for the effective separation and quantification of this compound from starting materials, by-products, and other impurities.

Table 4: Typical HPLC Method Parameters for Furan Derivative Analysis

Parameter Typical Condition
Column Reverse-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (often with acid/buffer)
Flow Rate 0.5 - 1.2 mL/min
Column Temperature 25 - 40 °C
Detector UV/DAD at ~280-284 nm
Injection Volume 15 - 20 µL

Note: Parameters are based on established methods for analyzing similar furan aldehydes. shimadzu.comjrespharm.comresearchgate.net

Computational Chemistry and Quantum Chemical Studies

In recent years, advanced computational methodologies have become indispensable in the study of chemical compounds, offering profound insights into their behavior at a molecular level. For this compound, computational chemistry and quantum chemical studies provide a theoretical framework to understand its structure, properties, and potential applications. These in silico approaches allow for the prediction of molecular characteristics that are often difficult or time-consuming to determine experimentally.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely applied to predict the geometry, electronic properties, and reactivity of molecules like this compound.

DFT calculations can determine the optimized molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. From this optimized structure, a wealth of information about its electronic nature can be derived. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MESP) maps. rsc.org These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an MESP map would typically show negative potential (red/yellow) around the oxygen atoms of the furan ring and the aldehyde group, indicating these as sites for electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.

Natural Bond Orbital (NBO) analysis, another tool often used in conjunction with DFT, provides insights into intramolecular and intermolecular bonding and charge transfer interactions. rsc.org By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the stability arising from hyperconjugation and delocalization of electron density within the this compound molecule. rsc.org

A hypothetical summary of DFT-calculated parameters for this compound, based on typical results for similar furaldehyde derivatives, is presented below. researchgate.netmdpi.com

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound This table is illustrative and based on typical values for related compounds.

ParameterHypothetical ValueSignificance
HOMO Energy -6.5 eVIndicates electron-donating capability.
LUMO Energy -2.0 eVIndicates electron-accepting capability.
HOMO-LUMO Gap 4.5 eVRelates to chemical reactivity and stability.
Dipole Moment 3.0 DMeasures the overall polarity of the molecule.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. researchgate.net This technique allows researchers to analyze the conformational flexibility and intermolecular interactions of this compound in various environments, such as in a solvent or interacting with a biological target. mun.ca

The conformation of a molecule—the spatial arrangement of its atoms—can significantly impact its chemical reactivity and biological activity. mun.ca For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the aldehyde group to the furan ring. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable conformations (energy minima). mdpi.com

MD simulations work by solving Newton's equations of motion for a system of interacting particles. researchgate.net The forces between particles are typically calculated using a molecular mechanics force field. A simulation can track the trajectory of each atom, providing a detailed view of the molecule's dynamic behavior. This can reveal how this compound interacts with solvent molecules, such as water, or how it might bind to the active site of a protein. The results can be used to calculate thermodynamic properties like binding free energy, which is crucial in drug design. researchgate.net

Table 2: Potential Applications of MD Simulations in this compound Research

Application AreaInformation Gained
Conformational Analysis Identification of stable rotamers (rotational isomers) of the aldehyde group.
Solvation Studies Analysis of hydration shells and interactions with solvent molecules.
Binding Studies Elucidation of binding modes and calculation of binding affinity to target proteins.
Permeation Studies Simulation of the molecule's ability to diffuse across biological membranes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactive Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.net Should a series of bioactive derivatives of this compound be synthesized, QSAR would be a valuable tool for understanding which molecular properties are key to their activity and for designing new, more potent analogs.

The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities (e.g., enzyme inhibition, antimicrobial activity) is compiled. nih.gov For each compound in the series, a set of numerical values, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (hydrophobicity), and electronic properties. mdpi.com

Commonly used descriptors in QSAR studies include:

Topological descriptors: Which describe the connectivity of atoms.

Electronic descriptors: Such as HOMO/LUMO energies and partial atomic charges (often calculated using DFT). nih.gov

Hydrophobic descriptors: Like the partition coefficient (logP), which measures a compound's distribution between an oily and an aqueous phase. mdpi.com

Steric descriptors: Which relate to the size and shape of the molecule.

Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, an equation is generated that links the descriptors to the observed biological activity. nih.govmdpi.com A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives of this compound, prioritizing the most promising candidates for synthesis and testing, thereby saving time and resources. frontiersin.org

Table 3: Common Molecular Descriptors Used in QSAR Modeling

Descriptor ClassExample DescriptorsProperty Represented
Electronic HOMO/LUMO energies, Dipole Moment, Partial ChargesReactivity, Polarity, Electrostatic Interactions
Hydrophobic LogP, Molar Refractivity (MR)Membrane permeability, Hydrophobic interactions
Topological Molecular Connectivity Indices, Wiener IndexMolecular size, Branching, Shape
Steric Van der Waals Volume, Surface AreaBulk, Fit into a binding site

Future Directions and Emerging Research Frontiers for 5 Iodo 2 Furaldehyde

Sustainable and Green Chemistry Approaches in 5-Iodo-2-furaldehyde Synthesis

The development of sustainable and green synthetic methods is a paramount goal in modern chemistry. For this compound, research is moving towards more environmentally friendly processes that minimize waste and utilize renewable resources. Traditional methods for the synthesis of halogenated furaldehydes can be problematic and expensive, particularly on an industrial scale. ajol.info

Future research will likely focus on:

Catalytic Systems: Employing catalytic rather than stoichiometric amounts of reagents to reduce waste. ajol.info Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, have already shown promise in the synthesis of 5-substituted-2-furaldehydes. researchgate.netrsc.org The development of heterogeneous catalysts that can be easily recovered and reused is a key area of interest. researchgate.net

Renewable Feedstocks: Utilizing biomass-derived starting materials like furfural (B47365), which can be produced from agricultural waste, presents a sustainable alternative to petroleum-based feedstocks. nih.govacs.org

Solvent-Free Reactions: Mechanochemical methods that avoid the use of solvents are being explored to create more environmentally benign synthetic procedures. rsc.org

Exploration of Untapped Bioactive Scaffolds Derived from this compound

Furan-containing compounds have a rich history in medicinal chemistry, with many exhibiting a wide range of biological activities. utripoli.edu.lyekb.eg this compound serves as a valuable starting material for the synthesis of novel bioactive scaffolds. chemimpex.com

Emerging research in this area includes:

Synthesis of Novel Heterocycles: Using this compound as a building block to construct more complex heterocyclic systems with potential therapeutic applications. researchgate.net Derivatives of 5-phenyl-2-furaldehyde (B76939), which can be synthesized from this compound, have shown antibacterial and antitumor activities. ekb.eg

Development of Bioactive Scaffolds for Tissue Engineering: The development of 3D bioactive scaffolds that can support cell growth and tissue regeneration is a rapidly growing field. mdpi.commdpi.comnih.gov While not directly using this compound, the principles of creating bioactive materials could be applied to polymers derived from this compound.

Drug Discovery Programs: Incorporating this compound and its derivatives into high-throughput screening programs to identify new lead compounds for various diseases. chemimpex.comontosight.ai

Integration of this compound Chemistry with Flow Synthesis and Automation

Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and efficiency. The integration of this compound chemistry with flow synthesis and automation is a promising future direction.

Key aspects of this integration are:

Continuous Flow Reactors: The use of continuous flow reactors for reactions such as the Suzuki-Miyaura coupling has already been shown to be effective for the synthesis of 5-phenyl-2-furaldehyde from 5-bromo-2-furaldehyde (B32451), achieving a 91% yield. researchgate.net This approach can be extended to reactions involving this compound.

Automated Synthesis Platforms: Combining flow reactors with automated control and analysis systems can accelerate the optimization of reaction conditions and the synthesis of compound libraries for drug discovery.

Safer Handling of Reagents: Flow chemistry allows for the in-situ generation and immediate use of potentially hazardous reagents, minimizing risks. Recent work on the synthesis of 2,5-diaryl furans has demonstrated significant improvements in yield and safety by using continuous-flow technology. acs.org

Advanced Characterization Techniques for In-Depth Understanding

A deeper understanding of the structure, reactivity, and properties of this compound and its derivatives is crucial for advancing its applications. Advanced characterization techniques play a vital role in this endeavor.

Future research will benefit from:

X-ray Photoelectron Spectroscopy (XPS): XPS can be used to determine the elemental and chemical composition of surfaces. ceitec.eu A method using this compound for liquid-phase derivatization has been developed to quantify primary amine groups on surfaces using XPS. researchgate.net

Spectroscopic Analysis: Techniques like Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are essential for confirming the structure of newly synthesized compounds. nih.gov

Computational Modeling: Density functional theory (DFT) and other computational methods can provide insights into reaction mechanisms and predict the properties of novel compounds derived from this compound.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 5-Iodo-2-furaldehyde with high purity?

  • Answer : The synthesis of this compound typically involves iodination of 2-furaldehyde derivatives. A common approach uses electrophilic substitution with iodine monochloride (ICl) in acetic acid under controlled temperature (0–5°C). Purification is critical due to light sensitivity; column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol is recommended. Purity validation via HPLC (>98%) and characterization by 1^1H/13^13C NMR (aldehyde proton at δ 9.6–9.8 ppm; iodinated furan carbons at δ 90–100 ppm) should follow .

Q. How can researchers confirm the structural identity of this compound experimentally?

  • Answer : Structural confirmation requires multi-technique validation:

  • Mass spectrometry (MS) : Molecular ion peak at m/z 221.98 (M+^+) with isotopic pattern consistent with iodine (1:1 ratio for 127^{127}I).
  • FT-IR : Aldehyde C=O stretch at ~1680–1720 cm1^{-1} and furan ring C-O-C at ~1250 cm1^{-1}.
  • X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction resolves the planar furan ring and iodine substitution at position 5 .

Q. What are the optimal storage conditions to prevent degradation of this compound?

  • Answer : Store in amber vials under inert gas (argon/nitrogen) at 4°C to minimize air and light exposure. Decomposition products (e.g., oxidized aldehydes) can form within weeks if exposed to humidity; periodic purity checks via TLC or HPLC are advised .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

  • Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effect of the aldehyde and iodine substituents. Fukui indices identify nucleophilic/electrophilic sites: iodine at C5 enhances electrophilicity, facilitating Suzuki-Miyaura couplings. Solvent effects (DMF, THF) are modeled via COSMO-RS to optimize reaction pathways .

Q. What experimental strategies resolve contradictions in reported reaction yields of this compound derivatives?

  • Answer : Yield discrepancies often arise from impurities or solvent effects. Systematic studies should:

  • Compare catalyst systems (e.g., Pd(PPh3_3)4_4 vs. PdCl2_2(dppf)).
  • Vary base strength (K2_2CO3_3 vs. Cs2_2CO3_3).
  • Monitor reaction progress via in situ 1^1H NMR or GC-MS. Reproducibility requires strict control of moisture and oxygen levels .

Q. How can researchers design experiments to study the photodegradation kinetics of this compound?

  • Answer : Use UV-vis spectroscopy to track absorbance changes (λmax_{max} ~280 nm) under controlled light exposure (e.g., 365 nm LED). Kinetics models (zero/first-order) quantify degradation rates. LC-MS identifies degradation byproducts (e.g., deiodinated aldehydes), while Arrhenius plots assess temperature dependence .

Q. What methodologies enable the use of this compound as a building block in heterocyclic chemistry?

  • Answer : Its aldehyde group participates in condensation reactions (e.g., with hydrazines to form hydrazones) or Knoevenagel reactions for furan-fused heterocycles. Iodine facilitates halogen bonding in crystal engineering or serves as a leaving group in nucleophilic substitutions. Monitor regioselectivity via NOESY NMR or X-ray .

Q. How do steric and electronic effects influence the regioselectivity of this compound in multi-step syntheses?

  • Answer : Steric maps (using software like Spartan) show iodine’s bulk at C5 directs reactions to C3. Electron-deficient aldehyde enhances electrophilic aromatic substitution at C4. Competitive experiments (e.g., bromination vs. nitration) paired with Hammett plots quantify substituent effects .

Methodological Notes

  • Data Validation : Cross-reference experimental results with NIST spectral databases for aldehydes and iodinated compounds .
  • Reproducibility : Adhere to Beilstein Journal guidelines for detailed experimental protocols, including exact molar ratios and purification steps .
  • Safety : Use fume hoods for handling due to irritant properties (R36/37/38) and light-sensitive degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.